molecular formula C20H28N2O2 B4530714 [5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol

[5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol

Cat. No.: B4530714
M. Wt: 328.4 g/mol
InChI Key: DWJSTMDUDZYTNA-UHFFFAOYSA-N
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Description

[5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol is a complex organic compound that features a piperidine ring, a phenylpropyl group, and a furan ring

Properties

IUPAC Name

[5-[[[1-(3-phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-16-20-11-10-19(24-20)14-21-18-9-5-13-22(15-18)12-4-8-17-6-2-1-3-7-17/h1-3,6-7,10-11,18,21,23H,4-5,8-9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJSTMDUDZYTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)NCC3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via alkylation reactions using phenylpropyl halides.

    Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving furfural or other furan precursors.

    Coupling Reactions: The final step involves coupling the piperidine derivative with the furan derivative using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound is investigated for its potential as a ligand for various receptors. It may also be used in studies related to enzyme inhibition and protein binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of [5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-Phenylpropyl)piperidin-3-yl]methanol
  • [5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]thiophene-2-yl]methanol
  • [5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]pyrrole-2-yl]methanol

Uniqueness

The uniqueness of [5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol lies in its combination of a piperidine ring, a phenylpropyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the furan ring may enhance its binding affinity to certain receptors or its reactivity in specific chemical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol
Reactant of Route 2
[5-[[[1-(3-Phenylpropyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol

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